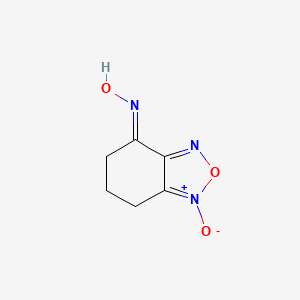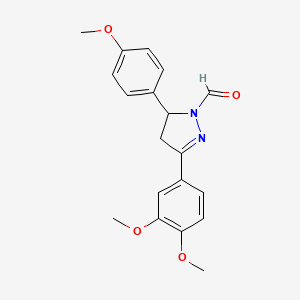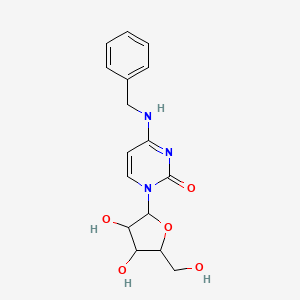
(4E)-N-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is part of the benzoxadiazole family, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE typically involves the reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia . Another method involves the Semmler-Wolff aromatization, where the compound is synthesized from its oxime derivatives in the presence of sulfuric acid and acetic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: Conversion to its corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Reactions with nucleophiles to form substituted benzoxadiazoles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like sulfuric acid.
Reduction: Uses reducing agents such as acetic anhydride.
Substitution: Involves nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Produces oxides of the benzoxadiazole ring.
Reduction: Yields amino derivatives like 4-amino-2,1,3-benzoxadiazole.
Substitution: Forms various substituted benzoxadiazoles depending on the nucleophile used.
Scientific Research Applications
4-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the hydroxyimino and benzoxadiazole moieties, which can participate in hydrogen bonding, electron donation, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
4-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE can be compared with other benzoxadiazole derivatives:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Amino-2,1,3-benzoxadiazole: A reduction product of the compound with similar reactivity.
The uniqueness of 4-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(NE)-N-(1-oxido-6,7-dihydro-5H-2,1,3-benzoxadiazol-1-ium-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O3/c10-7-4-2-1-3-5-6(4)8-12-9(5)11/h10H,1-3H2/b7-4+ |
InChI Key |
HZUJWAGRRAUZIG-QPJJXVBHSA-N |
Isomeric SMILES |
C1C/C(=N\O)/C2=NO[N+](=C2C1)[O-] |
Canonical SMILES |
C1CC(=NO)C2=NO[N+](=C2C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11057661.png)
![N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide](/img/structure/B11057670.png)
![Methyl 3-[isopropyl(2-propynyl)amino]propanoate](/img/structure/B11057674.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057681.png)
![4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11057686.png)
![Ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057699.png)
![8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid](/img/structure/B11057703.png)
![N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide](/img/structure/B11057711.png)

![Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate](/img/structure/B11057726.png)




